Cas no 718632-38-3 (2-{(tert-butoxy)carbonyl(2-cyanoethyl)amino}-2-methylpropanoic acid)

2-{(tert-butoxy)carbonyl(2-cyanoethyl)amino}-2-methylpropanoic acid is a versatile organic compound featuring a unique structure with a tert-butoxy carbonyl group, a 2-cyanoethyl amino group, and a 2-methylpropanoic acid moiety. This compound offers significant advantages in synthetic chemistry, including enhanced stability, improved reactivity, and potential applications in the synthesis of complex organic molecules. Its distinct functional groups facilitate a wide range of chemical transformations, making it a valuable tool in medicinal chemistry and materials science research.
2-{(tert-butoxy)carbonyl(2-cyanoethyl)amino}-2-methylpropanoic acid structure
718632-38-3 structure
商品名:2-{(tert-butoxy)carbonyl(2-cyanoethyl)amino}-2-methylpropanoic acid
CAS番号:718632-38-3
MF:C12H20N2O4
メガワット:256.298203468323
CID:3030007
PubChem ID:57523644

2-{(tert-butoxy)carbonyl(2-cyanoethyl)amino}-2-methylpropanoic acid 化学的及び物理的性質

名前と識別子

    • 2-(tert-butoxycarbonyl)-2-Methylpropanoic acid
    • Alanine, N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-
    • 2-{(tert-butoxy)carbonyl(2-cyanoethyl)amino}-2-methylpropanoic acid
    • インチ: 1S/C12H20N2O4/c1-11(2,3)18-10(17)14(8-6-7-13)12(4,5)9(15)16/h6,8H2,1-5H3,(H,15,16)
    • InChIKey: VFRDRHJUIQSLIM-UHFFFAOYSA-N
    • ほほえんだ: C(O)(=O)[C@](C)(C)N(CCC#N)C(OC(C)(C)C)=O

2-{(tert-butoxy)carbonyl(2-cyanoethyl)amino}-2-methylpropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1071801-2.5g
2-{[(tert-butoxy)carbonyl](2-cyanoethyl)amino}-2-methylpropanoic acid
718632-38-3 95%
2.5g
$1315.0 2023-10-28
Enamine
EN300-1071801-0.1g
2-{[(tert-butoxy)carbonyl](2-cyanoethyl)amino}-2-methylpropanoic acid
718632-38-3 95%
0.1g
$591.0 2023-10-28
Enamine
EN300-1071801-1g
2-{[(tert-butoxy)carbonyl](2-cyanoethyl)amino}-2-methylpropanoic acid
718632-38-3 95%
1g
$671.0 2023-10-28
Enamine
EN300-1071801-10g
2-{[(tert-butoxy)carbonyl](2-cyanoethyl)amino}-2-methylpropanoic acid
718632-38-3 95%
10g
$2884.0 2023-10-28
Enamine
EN300-1071801-5.0g
2-{[(tert-butoxy)carbonyl](2-cyanoethyl)amino}-2-methylpropanoic acid
718632-38-3
5g
$1945.0 2023-05-25
Enamine
EN300-1071801-1.0g
2-{[(tert-butoxy)carbonyl](2-cyanoethyl)amino}-2-methylpropanoic acid
718632-38-3
1g
$671.0 2023-05-25
Enamine
EN300-1071801-10.0g
2-{[(tert-butoxy)carbonyl](2-cyanoethyl)amino}-2-methylpropanoic acid
718632-38-3
10g
$2884.0 2023-05-25
Enamine
EN300-1071801-0.25g
2-{[(tert-butoxy)carbonyl](2-cyanoethyl)amino}-2-methylpropanoic acid
718632-38-3 95%
0.25g
$617.0 2023-10-28
Enamine
EN300-1071801-0.05g
2-{[(tert-butoxy)carbonyl](2-cyanoethyl)amino}-2-methylpropanoic acid
718632-38-3 95%
0.05g
$563.0 2023-10-28
Enamine
EN300-1071801-0.5g
2-{[(tert-butoxy)carbonyl](2-cyanoethyl)amino}-2-methylpropanoic acid
718632-38-3 95%
0.5g
$645.0 2023-10-28

2-{(tert-butoxy)carbonyl(2-cyanoethyl)amino}-2-methylpropanoic acid 関連文献

2-{(tert-butoxy)carbonyl(2-cyanoethyl)amino}-2-methylpropanoic acidに関する追加情報

Introduction to 2-{(tert-butoxy)carbonyl(2-cyanoethyl)amino}-2-methylpropanoic acid (CAS No. 718632-38-3)

2-{(tert-butoxy)carbonyl(2-cyanoethyl)amino}-2-methylpropanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 718632-38-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biotechnology. This compound, featuring a complex structure with both protective and functional groups, plays a pivotal role in synthetic biology and drug development. Its unique chemical properties make it a valuable intermediate in the synthesis of more complex molecules, particularly in the creation of peptide mimetics and protease inhibitors.

The structure of 2-{(tert-butoxy)carbonyl(2-cyanoethyl)amino}-2-methylpropanoic acid consists of a central proline-like backbone modified with a tert-butoxycarbonyl (Boc) group at the amino terminus and a 2-cyanoethylamino side chain. The Boc group serves as an acylation protecting group, commonly used in peptide synthesis to prevent unwanted side reactions. Meanwhile, the 2-cyanoethylamino moiety introduces both cyano and amine functionalities, which can be further modified or incorporated into larger molecular frameworks. This bifunctional nature makes the compound highly versatile in synthetic applications.

In recent years, there has been growing interest in peptide-based therapeutics, owing to their high specificity and efficacy. The development of novel peptide mimetics, which mimic the biological activity of peptides while exhibiting improved pharmacokinetic properties, has been a major focus in drug discovery. 2-{(tert-butoxy)carbonyl(2-cyanoethyl)amino}-2-methylpropanoic acid serves as an essential building block in this context. Its ability to undergo selective modifications allows chemists to design and synthesize novel peptidomimetics with tailored properties, such as enhanced stability or improved bioavailability.

One of the most compelling applications of this compound is in the synthesis of protease inhibitors. Proteases are enzymes that play critical roles in various biological processes, including inflammation, blood clotting, and viral replication. Inhibiting these enzymes has therapeutic potential for treating conditions like cancer, HIV/AIDS, and cardiovascular diseases. The Boc-protected amino group and the cyanoethylamino side chain provide multiple sites for chemical modification, enabling the design of protease inhibitors with high affinity and selectivity. For instance, recent studies have demonstrated its utility in developing inhibitors targeting matrix metalloproteinases (MMPs), which are involved in tissue degradation and have implications in cancer metastasis.

The synthetic pathways involving 2-{(tert-butoxy)carbonyl(2-cyanoethyl)amino}-2-methylpropanoic acid are well-documented and have been optimized for scalability and efficiency. The compound can be synthesized through multi-step organic reactions, starting from commercially available precursors such as 2-methylpropanoic acid derivatives. Advanced techniques like solid-phase peptide synthesis (SPPS) have been adapted to incorporate this building block efficiently into larger peptides or peptidomimetics. These synthetic strategies ensure that researchers can produce sufficient quantities of the compound for both academic research and industrial applications.

From a biological perspective, the incorporation of cyano groups into pharmaceutical compounds often enhances their binding affinity to target proteins. The cyano group acts as an electron-withdrawing moiety, which can improve interactions within active sites of enzymes or receptors. Additionally, the presence of both primary and secondary amine functionalities allows for diverse modifications through reductive amination, diazotization reactions, or coupling with carboxylate esters. Such versatility is crucial for developing drugs that require specific stereochemical configurations or additional functional groups for optimal biological activity.

Recent advancements in computational chemistry have further facilitated the use of 2-{(tert-butoxy)carbonyl(2-cyanoethyl)amino}-2-methylpropanoic acid in drug design. Molecular modeling techniques allow researchers to predict how this compound will interact with biological targets at an atomic level. By simulating these interactions computationally, scientists can optimize the structure of peptidomimetics derived from this building block before conducting expensive wet-lab experiments. This approach not only accelerates drug discovery but also reduces experimental costs by minimizing trial-and-error experimentation.

The compound's utility extends beyond peptide synthesis; it is also employed in the development of non-peptide inhibitors that mimic peptide receptors or enzymes without sharing sequence homology with natural peptides. For example, certain kinase inhibitors used in oncology treatments are designed using principles similar to those applied to peptide mimetics. The flexibility provided by 2-{(tert-butoxy)carbonyl(2-cyanoethyl)amino}-2-methylpropanoic acid allows chemists to create scaffolds that can be further functionalized to achieve high binding affinity to protein targets while maintaining favorable pharmacokinetic profiles.

In conclusion, 2-{(tert-butoxy)carbonyl(2-cyanoethyl)amino}-2-methylpropanoic acid (CAS No. 718632-38-3) is a multifaceted compound with significant applications in pharmaceutical chemistry and biotechnology. Its unique structural features make it an indispensable tool for synthesizing advanced peptidomimetics and protease inhibitors. As research continues to uncover new therapeutic targets and synthetic methodologies, this compound will undoubtedly remain at the forefront of drug discovery efforts, contributing to innovations that improve human health outcomes worldwide.

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